molecular formula C11H8ClNO4 B11857811 1-Chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid

1-Chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid

Cat. No.: B11857811
M. Wt: 253.64 g/mol
InChI Key: JZLZQOQPCKJCRG-UHFFFAOYSA-N
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Description

1-Chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO4 and a molecular weight of 253.64 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Chemical Reactions Analysis

1-Chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives such as:

  • 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid
  • 1-Chloro-7-methoxyisoquinoline-3-carboxylic acid
  • 4-Hydroxy-7-methoxyisoquinoline-3-carboxylic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications .

Properties

Molecular Formula

C11H8ClNO4

Molecular Weight

253.64 g/mol

IUPAC Name

1-chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H8ClNO4/c1-17-5-2-3-6-7(4-5)10(12)13-8(9(6)14)11(15)16/h2-4,14H,1H3,(H,15,16)

InChI Key

JZLZQOQPCKJCRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N=C2Cl)C(=O)O)O

Origin of Product

United States

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